molecular formula C18H18BrClN6O3 B2924221 8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-31-4

8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2924221
CAS RN: 685106-31-4
M. Wt: 481.74
InChI Key: JDKUUNDLUOUGMB-CUNHWDNFSA-N
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Description

8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H18BrClN6O3 and its molecular weight is 481.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Structure Determination

The synthesis of related bromophenols and their derivatives has been a subject of research, highlighting methods to combine bromophenol moieties with nucleoside bases and other structural elements. These studies involve detailed spectroscopic analysis including HRMS and 2D NMR data to determine the structures of the synthesized compounds (Ming Ma et al., 2007). Such methodologies are crucial for creating compounds with potential biological activities and for understanding the chemical nature of novel synthetic molecules.

Regioselective Synthesis

The regioselective synthesis of purine derivatives, including those with specific substitutions at the purine base, has been investigated. This includes the development of methodologies for the C⁸-metalation of purine bases, which is significant for creating compounds with specific chemical functionalities and potential biological activities (D. Brackemeyer et al., 2014).

Biological Activities and Applications

Antibacterial and Antimycobacterial Activities

Research into derivatives of bromophenols and purines has shown some compounds to possess antibacterial and antimycobacterial properties. For example, studies on 6-(2-furyl)-9-(p-methoxybenzyl)purines have explored their ability to inhibit the growth of Mycobacterium tuberculosis, identifying specific structural modifications that enhance activity and selectivity (Morten Braendvang et al., 2007).

Radical Scavenging Activity

Novel nitrogen-containing bromophenols have been identified from marine red algae, with studies evaluating their radical scavenging activities. These compounds demonstrated potent DPPH radical scavenging abilities, suggesting their potential application as natural antioxidants in food or pharmaceutical industries (Ke-kai Li et al., 2012).

properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN6O3/c1-10(20)6-7-26-14-15(25(2)18(28)23-16(14)27)22-17(26)24-21-9-11-8-12(19)4-5-13(11)29-3/h4-6,8-9H,7H2,1-3H3,(H,22,24)(H,23,27,28)/b10-6-,21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKUUNDLUOUGMB-CUNHWDNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-((Z)-3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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